Tetrahydrolinalool
Overview
Description
Tetrahydrolinalool, also known as 3,7-dimethyl-3-octanol, is a colorless liquid with a floral, citrus-like odor. It is a derivative of linalool, a naturally occurring terpene alcohol found in many flowers and spice plants. This compound is widely used in the fragrance and flavor industries due to its pleasant scent and stability .
Mechanism of Action
Target of Action
3,7-Dimethyloctan-3-ol, also known as Tetrahydrolinalool, is primarily used as a flavoring agent and fragrance ingredient . It is also used as a dispersing agent, emulsifying agent, and lubricant . .
Mode of Action
It is known to have a pleasant aroma and is often used as a fragrance ingredient . It can also be used as a solvent and as a base material for synthesizing various organic compounds .
Result of Action
The primary result of this compound’s action is its contribution to the flavor and fragrance of products in which it is used . It has a pleasant aroma and is often used as a fragrance ingredient . It can also be used as a solvent and as a base material for synthesizing various organic compounds .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, its volatility and therefore its aroma can be affected by temperature . It is also biodegradable and may be hazardous to the environment, so water bodies should be given special attention .
Biochemical Analysis
Biochemical Properties
Tetrahydrolinalool plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it is known to be involved in the hydrogenation process where linalool is converted to this compound using catalysts like palladium black . This interaction is crucial for its stability and application in aggressive media such as household cleaning products. Additionally, this compound has been reported to interact with enzymes involved in its metabolic pathways, such as those responsible for its conjugation with glucuronic acid .
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It has been observed to influence cell function by disrupting cellular membranes, leading to intracellular leakage of macromolecules . This disruption can affect cell signaling pathways, gene expression, and cellular metabolism. For example, this compound’s impact on membrane potential can alter the normal function of cells, potentially leading to cell death in microbial cells .
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. It exerts its effects by binding to specific biomolecules, leading to enzyme inhibition or activation. For instance, this compound can inhibit certain enzymes involved in microbial cell wall synthesis, thereby exerting antimicrobial effects . Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Its stability and degradation are important factors to consider. This compound is relatively stable under standard conditions, but it can degrade over time, especially when exposed to light and air . Long-term studies have shown that its effects on cellular function can diminish as it degrades, highlighting the importance of proper storage and handling in experimental setups.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it has been observed to have minimal adverse effects, while higher doses can lead to toxicity and adverse reactions . For instance, high doses of this compound have been associated with neurotoxic effects in certain animal models, indicating a threshold beyond which its use may become harmful . These findings underscore the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. One of the primary pathways includes its conjugation with glucuronic acid, facilitated by enzymes in the liver . This process aids in its excretion from the body. Additionally, this compound can undergo oxidation at various positions, leading to the formation of metabolites such as 8-hydroxy- and 8-carboxylinalool . These metabolic processes are crucial for its detoxification and elimination.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . Its distribution is influenced by its lipophilic nature, allowing it to accumulate in lipid-rich areas of cells and tissues. This property is particularly important for its function in perfumery and flavoring, where its distribution affects its sensory attributes.
Subcellular Localization
The subcellular localization of this compound is determined by its chemical properties and interactions with cellular components. It is primarily localized in the endoplasmic reticulum and Golgi apparatus, where it participates in the synthesis and modification of lipids and proteins . Additionally, this compound can be targeted to specific compartments through post-translational modifications and targeting signals, ensuring its proper function within the cell.
Preparation Methods
Synthetic Routes and Reaction Conditions: Tetrahydrolinalool is primarily synthesized through the catalytic hydrogenation of linalool. This process involves the addition of hydrogen to linalool in the presence of a catalyst, typically palladium or nickel, under controlled temperature and pressure conditions. The reaction can be carried out in solvents such as ethanol or without any solvent .
Industrial Production Methods: In industrial settings, this compound is produced by hydrogenating linalool using palladium on carbon as a catalyst. The reaction is conducted at elevated temperatures (around 100°C) and pressures to ensure complete hydrogenation. The product is then purified through distillation to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: Tetrahydrolinalool undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or aldehydes.
Reduction: It can be further reduced to form more saturated alcohols using hydrogen gas in the presence of catalysts like palladium or nickel.
Major Products:
Oxidation: Ketones and aldehydes.
Reduction: More saturated alcohols.
Substitution: Halogenated derivatives such as tetrahydrolinalyl chloride.
Scientific Research Applications
Tetrahydrolinalool has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various fragrance compounds and as a solvent in organic reactions.
Biology: this compound is studied for its antimicrobial and anti-inflammatory properties. It is used in formulations for personal care products due to its pleasant scent and stability.
Medicine: Research is ongoing to explore its potential therapeutic effects, including its use as an anti-inflammatory and antimicrobial agent.
Comparison with Similar Compounds
Linalool: A naturally occurring terpene alcohol with a floral scent. It is less stable than tetrahydrolinalool and more prone to oxidation.
Dihydrolinalool: Another hydrogenated derivative of linalool, with similar but slightly different olfactory properties.
Linalyl Acetate: An ester of linalool, commonly used in fragrances for its pleasant scent and stability.
Uniqueness of this compound: this compound is unique due to its enhanced stability compared to linalool and its derivatives. This stability makes it more suitable for use in products that are exposed to air and light, such as perfumes and personal care products. Its pleasant floral and citrus-like odor, combined with its stability, makes it a valuable ingredient in the fragrance and flavor industries .
Properties
IUPAC Name |
3,7-dimethyloctan-3-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22O/c1-5-10(4,11)8-6-7-9(2)3/h9,11H,5-8H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLHQZZUEERVIGQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(CCCC(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7029110 | |
Record name | 3,7-Dimethyl-3-octanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7029110 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder, Liquid, Other Solid; Liquid, Clear colorless liquid; [EPA ChAMP: Hazard Characterization: Terpenoid Tertiary Acohols and Related Esters - 2010], colourless liquid with a distinct floral odour | |
Record name | 3-Octanol, 3,7-dimethyl- | |
Source | EPA Chemicals under the TSCA | |
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Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Tetrahydrolinalool | |
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URL | https://haz-map.com/Agents/11572 | |
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Record name | Tetrahydrolinalool | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/358/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
soluble in alcohol, most fixed oils; insoluble in water, 1 ml in 2 ml 70% alcohol (in ethanol) | |
Record name | Tetrahydrolinalool | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/358/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.823-0.829 | |
Record name | Tetrahydrolinalool | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/358/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Vapor Pressure |
0.01 [mmHg] | |
Record name | Tetrahydrolinalool | |
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CAS No. |
78-69-3, 57706-88-4 | |
Record name | Tetrahydrolinalool | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=78-69-3 | |
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Record name | 2,6-Dimethyl-6-octanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000078693 | |
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Record name | TETRAHYDROLINALOOL | |
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Record name | 3-Octanol, 3,7-dimethyl- | |
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Record name | 3,7-Dimethyl-3-octanol | |
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Record name | 3,7-dimethyloctan-3-ol | |
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Record name | (±)-3,7-dimethyloctan-3-ol | |
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Record name | TETRAHYDROLINALOOL | |
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Record name | 3,7-Dimethyl-3-octanol | |
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